molecular formula C19H14N4O3S B2501925 N-(2H-1,3-benzodioxol-5-yl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide CAS No. 1116029-89-0

N-(2H-1,3-benzodioxol-5-yl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide

Cat. No.: B2501925
CAS No.: 1116029-89-0
M. Wt: 378.41
InChI Key: AROWNHFULHZGQG-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a pyrimidoindole core, and an acetamide linkage, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of the Pyrimidoindole Core: This can be achieved through a series of cyclization reactions starting from appropriate indole derivatives and pyrimidine precursors.

    Thioether Formation:

    Acetamide Linkage: The final step involves the formation of the acetamide bond, usually through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups in the acetamide linkage.

    Substitution: The benzodioxole and pyrimidoindole moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, thiolated compounds.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide stands out due to its unique combination of a benzodioxole ring, a pyrimidoindole core, and an acetamide linkage

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c24-16(22-11-5-6-14-15(7-11)26-10-25-14)8-27-19-18-17(20-9-21-19)12-3-1-2-4-13(12)23-18/h1-7,9,23H,8,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROWNHFULHZGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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